1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone
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Overview
Description
1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone is a complex organic compound that features a triazole ring, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen atoms or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups .
Scientific Research Applications
1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity. The sulfonyl group can participate in various chemical interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole derivatives: These compounds share the triazole ring structure and have similar biological activities.
Piperidine derivatives: These compounds share the piperidine ring and are often used in medicinal chemistry.
Sulfonyl compounds: These compounds contain the sulfonyl group and are known for their diverse chemical reactivity
Uniqueness
1-[3-(4-Cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially enhancing selectivity and binding affinity in biological systems .
Properties
IUPAC Name |
1-[3-(4-cyclopropyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-propylsulfonylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O3S/c1-2-8-23(21,22)10-14(20)18-7-3-4-12(9-18)15-17-16-11-19(15)13-5-6-13/h11-13H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXAQEDYMOWDJHR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)CC(=O)N1CCCC(C1)C2=NN=CN2C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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